molecular formula C7H13NO4 B11925454 2-Cyclopropylethanamine oxalate

2-Cyclopropylethanamine oxalate

Cat. No.: B11925454
M. Wt: 175.18 g/mol
InChI Key: FGMQBULPQQKPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropylethanamine oxalate is an organic compound with the molecular formula C7H13NO4 It is a derivative of 2-cyclopropylethanamine, combined with oxalic acid to form its oxalate salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropylethanamine oxalate typically involves the reaction of 2-cyclopropylethanamine with oxalic acid. The process can be carried out under controlled conditions to ensure the formation of the desired oxalate salt. The reaction is generally performed in an aqueous or alcoholic medium, with the temperature maintained at a moderate level to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of large reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes such as crystallization or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylethanamine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group in this compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents or other electrophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce cyclopropylamines.

Scientific Research Applications

2-Cyclopropylethanamine oxalate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.

    Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

    Medicine: Research into potential therapeutic applications, such as the development of new pharmaceuticals, is ongoing.

    Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-cyclopropylethanamine oxalate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Cyclopropylethanamine: The parent amine compound without the oxalate group.

    Cyclopropylamine: A simpler amine with a cyclopropyl group.

    Cyclopropylmethanamine: Another related compound with a different carbon chain length.

Uniqueness: 2-Cyclopropylethanamine oxalate is unique due to its combination of the cyclopropyl group and the oxalate salt. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

2-cyclopropylethanamine;oxalic acid

InChI

InChI=1S/C5H11N.C2H2O4/c6-4-3-5-1-2-5;3-1(4)2(5)6/h5H,1-4,6H2;(H,3,4)(H,5,6)

InChI Key

FGMQBULPQQKPMS-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCN.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.